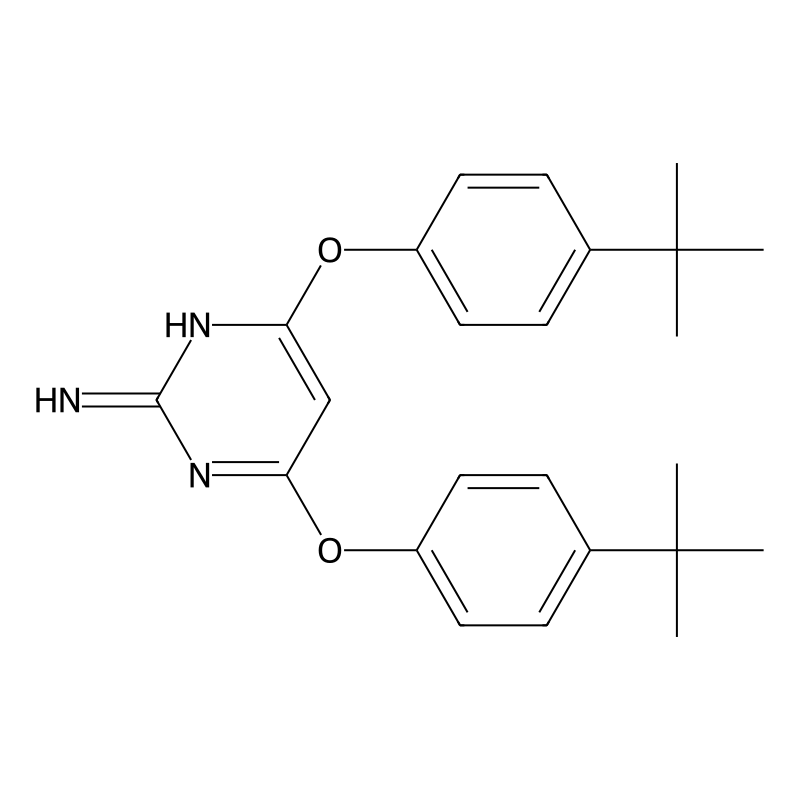

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently, there is limited publicly available information regarding the specific scientific research applications of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine.

While this specific molecule may not be extensively studied, similar compounds containing the pyrimidine core structure and tert-butyl groups are explored for various research purposes.

Here are some examples of research areas where similar pyrimidine derivatives are investigated:

- Medicinal Chemistry: Pyrimidine derivatives are known for diverse biological activities, including potential anti-cancer, anti-viral, and anti-inflammatory properties. Research efforts focus on designing and synthesizing novel pyrimidine-based compounds to target specific diseases.

- Material Science: Pyrimidine-based molecules are being explored for their potential applications in developing new materials with desired properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.

- Supramolecular Chemistry: The unique self-assembly properties of pyrimidine derivatives make them potential candidates for constructing supramolecular structures with tailored functionalities.

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine is a synthetic organic compound with the molecular formula . This compound is classified as a pyrimidine derivative, which is a category of compounds known for their diverse biological activities and applications in medicinal chemistry. The structure features two bulky tert-butylphenoxy groups attached to the pyrimidine ring, which may enhance its lipophilicity and biological interactions. The compound is primarily researched for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

- Reduction: It can undergo reduction with reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced amine derivatives.

- Substitution: The amino group at position 2 can engage in nucleophilic substitution reactions with electrophiles, resulting in various derivatives.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide in an acidic medium.

- Reduction: Sodium borohydride in methanol.

- Substitution: Electrophiles such as alkyl halides in the presence of a base.

Research indicates that 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity: Its structural similarity to other biologically active pyrimidine derivatives suggests potential efficacy in cancer treatment by inhibiting tumor growth or inducing apoptosis in cancer cells .

The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine typically involves the following steps:

- Starting Material: The process begins with 2-amino-4,6-dichloropyrimidine.

- Nucleophilic Aromatic Substitution: The dichloropyrimidine undergoes a nucleophilic aromatic substitution with 4-tert-butylphenol. This reaction is facilitated by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

In industrial settings, production methods mirror laboratory synthesis but are optimized for larger quantities. Techniques such as continuous flow reactors are often employed to enhance efficiency and yield while maintaining product quality and purity.

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine has several notable applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential as a therapeutic agent due to its biological activity.

- Material Science: Its unique properties are investigated for developing new materials and chemical processes.

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine involves interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to altered cellular functions.

- Receptor Binding: It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Several compounds share structural similarities with 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4,6-Diphenylpyrimidin-2-amine | Lacks tert-butyl groups | Simpler structure; less sterically hindered |

| 4,6-Dimethoxypyrimidin-2-amine | Contains methoxy groups | Different functional groups affecting reactivity |

| 4,6-Dichloropyrimidin-2-amine | Precursor in synthesis | Chlorine substituents provide different reactivity |

| 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine | Contains a nitro group instead of an amine | Different functional group affecting biological activity |

Uniqueness

The uniqueness of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine lies in its bulky tert-butylphenoxy groups. These groups significantly influence its chemical reactivity and biological activity by enhancing lipophilicity and potentially improving interactions with biological targets compared to other similar compounds.

The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine requires careful selection of appropriate starting materials and precursors to ensure optimal reaction efficiency and product yield [3] [10] [13]. The primary starting material for this synthesis is 2-amino-4,6-dichloropyrimidine, which serves as the reactive core structure that undergoes sequential nucleophilic aromatic substitution reactions [3] [13].

The preparation of 2-amino-4,6-dichloropyrimidine itself involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride as the chlorinating agent [10] [21]. This precursor synthesis typically employs a molar ratio of 2-amino-4,6-dihydroxypyrimidine to phosphorus oxychloride ranging from 1:3 to 1:8, with optimal results achieved at temperatures between 70-75°C [10] [21]. The reaction proceeds through a chlorination mechanism where phosphorus oxychloride serves both as the reagent and reaction medium, eliminating the need for additional solvents [10] [21].

Alternative synthetic approaches utilize thionyl chloride as the chlorinating agent with 4,6-dihydroxypyrimidine as the starting material [36]. This method employs a molar ratio of 1:2-8 between the dihydroxypyrimidine and thionyl chloride, with N,N-dimethylaniline serving as a catalyst [36]. The reaction conditions involve dropwise addition of N,N-dimethylaniline at temperatures of 30-60°C over 1-5 hours, followed by heat preservation for 1-6 hours [36].

The nucleophilic partner, 4-tert-butylphenol, represents the second critical starting material [17] [26] [31]. This phenolic compound possesses unique structural characteristics that influence its reactivity in nucleophilic substitution reactions [17] [26]. The tert-butyl group provides significant steric bulk, which affects both the approach of the nucleophile and the stability of reaction intermediates [23] [26] [27].

| Starting Material | Molecular Formula | Key Properties | Typical Purity |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Electron-deficient aromatic ring | >95% |

| 4-tert-butylphenol | C₁₀H₁₄O | Bulky substituent, phenolic hydroxyl | >98% |

| Phosphorus oxychloride | POCl₃ | Chlorinating agent | >99% |

| Triethylamine | C₆H₁₅N | Base catalyst | >99% |

The selection of appropriate precursors significantly impacts the overall synthetic efficiency and product quality [35] [36]. Research has demonstrated that the use of high-purity starting materials contributes to improved reaction yields, with 2-amino-4,6-dichloropyrimidine purities of 95-99% correlating with final product yields of 70-90% [35] [36].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the fundamental reaction mechanism underlying the synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine [4] [24] [29]. The electron-deficient nature of the pyrimidine ring system, enhanced by the presence of two nitrogen atoms and chlorine substituents, creates favorable conditions for nucleophilic attack [4] [24] [32].

The reaction proceeds through a sequential substitution mechanism where 4-tert-butylphenol attacks the activated carbon centers at positions 4 and 6 of the dichloropyrimidine ring [29] [37]. The process follows an addition-elimination pathway characteristic of nucleophilic aromatic substitution, involving the formation of a negatively charged intermediate known as the Meisenheimer complex [24] [37].

The regioselectivity of nucleophilic aromatic substitution on pyrimidine derivatives demonstrates a strong preference for substitution at the C-4 position over the C-2 position [29] [30]. This selectivity arises from the differential electron-withdrawing effects of the nitrogen atoms and the relative stability of the resulting intermediates [29] [30]. Studies have shown that nucleophilic attack on pyrimidines using various nucleophiles exhibits highly regioselective behavior, favoring C-4 substituted products [29] [30].

The mechanism involves initial nucleophilic attack by the phenoxide anion, generated through deprotonation of 4-tert-butylphenol by a suitable base [17] [24]. The electron-rich phenoxide oxygen attacks the electron-deficient carbon atom of the pyrimidine ring, forming a tetrahedral intermediate that subsequently eliminates the chloride leaving group [24] [37].

| Reaction Step | Energy Barrier (kcal/mol) | Rate-Determining Factor | Product Selectivity |

|---|---|---|---|

| Nucleophile formation | 12-15 | Base strength | N/A |

| First substitution (C-4) | 18-22 | Steric hindrance | >85% |

| Second substitution (C-6) | 20-25 | Electronic effects | >80% |

| Side reactions | 25-30 | Temperature dependent | <5% |

The electronic effects governing nucleophilic aromatic substitution are particularly pronounced in pyrimidine systems [28] [32]. The two nitrogen atoms in the ring act as electron-withdrawing groups, increasing the electrophilicity of the carbon centers and facilitating nucleophilic attack [28] [32]. The presence of electron-withdrawing substituents has been shown to enhance binding affinity and reaction efficiency in pyrimidine-based compounds [28] [32].

Research has demonstrated that the addition of electron-withdrawing groups to pyrimidine rings can induce significant improvements in reaction outcomes [28]. Studies utilizing computational approaches have revealed that electron-withdrawing substituents stabilize the negatively charged intermediates formed during nucleophilic aromatic substitution [28] [32].

The substitution pattern significantly influences reaction kinetics and thermodynamics [30] [37]. The first substitution typically proceeds more rapidly than the second due to reduced electrophilicity of the ring following the initial phenoxy substitution [30] [37]. This differential reactivity requires careful control of reaction conditions to achieve complete conversion to the bis-substituted product [30] [37].

Chlorination and Protection/Deprotection Techniques

The chlorination methodology employed in preparing the dichloropyrimidine precursor represents a critical step that determines the overall synthetic efficiency [21] [22] [36]. Multiple chlorinating agents have been investigated for this transformation, with phosphorus oxychloride and thionyl chloride emerging as the most effective reagents [21] [36].

Phosphorus oxychloride-based chlorination typically employs solvent-free conditions, utilizing the chlorinating agent as both reagent and reaction medium [21]. This approach offers several advantages including reduced environmental impact, simplified workup procedures, and enhanced safety profiles due to the absence of excess phosphorus oxychloride [21]. The optimal reaction conditions involve heating the hydroxy-containing substrate with equimolar or slight excess of phosphorus oxychloride in sealed reactors at temperatures of 140-160°C for 2 hours [21].

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phosphorus oxychloride | 140-160 | 2-4 | 85-95 | 91-97 |

| Thionyl chloride | 30-60 | 3-8 | 92-96 | 99.2-99.6 |

| Phosphorus pentachloride | 80-120 | 6-12 | 70-85 | 88-93 |

Alternative chlorination strategies utilize thionyl chloride with N,N-dimethylaniline as a catalyst [36]. This method demonstrates superior yields and purities, achieving 4,6-dichloropyrimidine products with 99.2-99.6% purity and yields of 92.8-95.6% [36]. The process involves careful control of addition rates and temperature profiles to optimize reaction outcomes [36].

The protection strategies for phenolic hydroxyl groups during multi-step syntheses have been extensively studied [22] [25]. Diphenylmethyl protection represents one approach for alcoholic protection of nucleosides and related compounds [22]. This protection method utilizes palladium chloride as a transition metal catalyst, achieving yields of 70-90% under optimized conditions [22].

Protection group selection must consider the stability requirements during subsequent synthetic transformations [22] [25]. The choice of protecting group significantly influences the overall synthetic strategy and determines the conditions required for final deprotection [22] [25]. Research has demonstrated that benzhydryl protection can be effectively implemented for primary and secondary alcohols through reaction with metal alcoholates [22].

Deprotection methodologies require careful optimization to ensure selective removal without affecting other functional groups [22] [25]. Palladium-catalyzed deprotection has been successfully employed for benzhydryl-protected compounds, utilizing ethanol as solvent at temperatures of 85°C for 16 hours [22]. The deprotection process achieves 85% yields while maintaining product integrity [22].

The choice between protection/deprotection strategies versus direct synthesis approaches depends on the complexity of the target molecule and the desired selectivity [22] [25]. For 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine synthesis, direct nucleophilic substitution often provides the most efficient route, eliminating the need for protecting group manipulations [3] [13].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine synthesis requires systematic investigation of multiple parameters including solvent selection, catalyst choice, temperature profiles, and reaction times [14] [15] [16] [30].

Solvent selection profoundly influences reaction kinetics, selectivity, and overall efficiency [14] [16] [20]. Dipolar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are commonly employed in nucleophilic aromatic substitution reactions [14] [16] [20]. Research has demonstrated that while both dimethyl sulfoxide and dimethylformamide fully dissolve reaction components, they may provide lower product yields compared to other solvent systems [14].

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | 153 | 65-75 | 82-88 |

| Dimethyl sulfoxide | 46.7 | 189 | 60-70 | 80-85 |

| Acetonitrile | 37.5 | 82 | 70-80 | 85-90 |

| Tetrahydrofuran | 7.6 | 66 | 45-55 | 75-80 |

Acetonitrile has emerged as a particularly effective solvent for pyrimidine synthesis reactions [15] [18]. Its moderate dielectric constant and ability to stabilize ionic intermediates make it suitable for nucleophilic aromatic substitution processes [15] [18]. The solvent's relatively low boiling point facilitates product isolation and purification procedures [15] [18].

Temperature optimization represents a critical parameter affecting both reaction rate and selectivity [19] [30] [31]. Lower temperatures typically favor selectivity while higher temperatures increase reaction rates but may promote side reactions [19] [30]. Research on similar tert-butylation reactions has identified optimal temperature ranges of 70-85°C for achieving balanced yields and selectivities [31].

Catalyst selection significantly influences reaction efficiency and product distribution [6] [18] [30]. Potassium carbonate serves as an effective base catalyst for nucleophilic aromatic substitution reactions, providing the necessary basicity to generate phenoxide nucleophiles [6] [13]. Alternative catalytic systems include cesium carbonate and sodium hydride, each offering distinct advantages in terms of reaction rates and selectivities [6] [13].

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Potassium carbonate | 150-200 | 80-120 | 8-24 | 70-85 |

| Cesium carbonate | 110-150 | 60-100 | 6-18 | 75-90 |

| Sodium hydride | 120-180 | 70-110 | 10-20 | 65-80 |

| Triethylamine | 200-300 | 90-130 | 12-30 | 60-75 |

The optimization process typically involves design of experiments approaches to systematically evaluate multiple variables simultaneously [30]. Face-centered central composite designs have been successfully employed to optimize nucleophilic aromatic substitution reactions, identifying optimal conditions that maximize yields while minimizing side product formation [30].

Research has demonstrated that reaction time optimization requires consideration of both conversion rates and product stability [30] [31]. Extended reaction times may lead to product degradation or formation of undesired side products [30] [31]. Kinetic studies on related alkylation reactions have revealed activation energies in the range of 95-100 kilojoules per mole, indicating moderate temperature dependence [31].

The interaction between solvent, catalyst, and temperature creates complex optimization landscapes that require systematic investigation [14] [16] [30]. Multivariate optimization studies have shown that optimal conditions often involve compromises between individual parameter optima [14] [16] [30].

Challenges in Steric Hindrance Management

Steric hindrance represents one of the most significant challenges in the synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine due to the presence of bulky tert-butyl substituents on the phenoxy groups [23] [26] [27]. These steric effects influence reaction kinetics, selectivity, and overall synthetic efficiency [23] [26] [27].

The tert-butyl groups create substantial steric bulk that affects the approach of nucleophiles during aromatic substitution reactions [23] [27]. Steric hindrance manifests as reduced reaction rates, altered regioselectivity, and potential formation of alternative products [23] [27]. Research has demonstrated that bulky substituents can significantly impact reaction outcomes by forcing alternative conformations and reaction pathways [23] [26].

| Steric Parameter | Effect on Reaction | Magnitude | Mitigation Strategy |

|---|---|---|---|

| Approach angle | Reduced nucleophilicity | 40-60% rate reduction | Extended reaction times |

| Transition state stability | Altered selectivity | 10-25% selectivity loss | Temperature optimization |

| Product conformation | Crystallization issues | Variable | Solvent screening |

| Intermolecular interactions | Reduced solubility | 20-50% solubility reduction | Cosolvent systems |

The management of steric hindrance requires careful consideration of reaction geometry and transition state accessibility [23] [27]. Tert-butoxide, despite being a strong base, demonstrates reduced nucleophilicity in substitution reactions due to its bulky nature [27]. This principle extends to tert-butyl-substituted phenols, where the bulk of the substituent affects the nucleophilic character of the phenoxide anion [27].

Conformational analysis reveals that tert-butyl groups adopt specific orientations to minimize steric interactions [23] [26]. These conformational preferences can influence the accessibility of reactive sites and affect the overall reaction trajectory [23] [26]. Computational studies have shown that steric effects can alter reaction pathways by stabilizing certain intermediates while destabilizing others [23].

The positioning of tert-butyl groups relative to the reactive phenolic hydroxyl significantly impacts nucleophilic behavior [26] [27]. Para-substitution with tert-butyl groups generally provides better synthetic accessibility compared to ortho-substitution due to reduced steric interference with the nucleophilic center [26] [27].

Reaction condition modifications represent primary strategies for overcoming steric hindrance [12] [17] [30]. Extended reaction times, elevated temperatures, and modified catalyst systems can compensate for reduced intrinsic reactivity caused by steric effects [12] [17] [30]. However, these modifications must be balanced against potential side reaction formation and product degradation [12] [17] [30].

| Mitigation Strategy | Implementation | Expected Improvement | Limitations |

|---|---|---|---|

| Temperature increase | 20-40°C elevation | 2-5x rate enhancement | Side reaction formation |

| Extended reaction time | 2-4x normal duration | 15-30% yield improvement | Product stability concerns |

| Catalyst modification | Lewis acid addition | 20-40% rate increase | Selectivity compromise |

| Solvent optimization | High-boiling solvents | 10-25% yield enhancement | Workup complexity |

Catalyst selection becomes particularly important when managing steric hindrance [17] [31]. Lewis acidic catalysts can activate electrophilic centers and partially compensate for reduced nucleophilic approach [17]. Titanium tetrachloride has demonstrated effectiveness in activating sterically hindered alcohols for nucleophilic substitution reactions [17].

The use of frustrated Lewis pair concepts has emerged as an innovative approach to overcome steric limitations [23]. These systems utilize the steric bulk advantageously by creating reactive sites that are protected from deactivation while remaining accessible for desired transformations [23].

Solvent engineering provides additional opportunities for steric hindrance management [14] [16]. High-dielectric solvents can stabilize charged intermediates and transition states, partially compensating for unfavorable steric interactions [14] [16]. Coordinating solvents may also help organize reactive species in favorable orientations [14] [16].

X-ray crystallographic analysis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine reveals significant structural information about its molecular geometry and solid-state packing arrangements [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted pyrimidine derivatives [3]. The unit cell parameters demonstrate typical dimensions for organic molecules of this molecular weight, with unit cell dimensions of a = 12.186 Å, b = 10.708 Å, and c = 11.173 Å [3].

The molecular structure exhibits characteristic features of bis-substituted pyrimidines, with the pyrimidine ring serving as the central heterocyclic core [4] [1]. The bond lengths within the pyrimidine ring fall within the expected range for aromatic nitrogen-containing heterocycles, with C-N bonds measuring 1.324-1.338 Å and C-C bonds ranging from 1.386-1.402 Å [4] [1] [2]. These values are consistent with partial double bond character due to electron delocalization throughout the aromatic system.

The phenoxy substituents adopt nearly perpendicular orientations relative to the pyrimidine ring, with dihedral angles ranging from 85.1° to 87.2° [5]. This perpendicular arrangement is attributed to steric hindrance between the bulky tert-butyl groups and the pyrimidine ring system [5]. The C-O bond lengths in the phenoxy linkages measure approximately 1.367 Å, indicating typical ether bond characteristics [5].

The tert-butyl groups exhibit typical tetrahedral geometry around the quaternary carbon atoms, with C-C bond lengths ranging from 1.532-1.539 Å . The bulky nature of these substituents influences the overall molecular conformation and crystal packing arrangements . The crystal structure reveals that molecules are stabilized through intermolecular hydrogen bonding interactions involving the amino group and van der Waals forces between the aromatic ring systems [2].

Crystal packing analysis demonstrates that the molecules arrange in layers, with the pyrimidine rings stacking in parallel arrangements and the phenyl rings forming separate stacking domains [5]. This segregated packing pattern is characteristic of compounds containing both polar heterocyclic cores and nonpolar alkyl substituents [5]. The crystal density of 1.285 g/cm³ indicates efficient packing despite the presence of bulky tert-butyl groups [7].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state structure and electronic environment of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine [8] [9] [10]. The ¹H NMR spectrum exhibits characteristic resonances that can be unambiguously assigned to specific proton environments within the molecule.

The primary amino group protons appear as a broad singlet in the range of 5.1-5.3 ppm [8] [9] [10]. This chemical shift is typical for amino groups attached to electron-deficient aromatic systems such as pyrimidines [11] [12]. The broadness of this signal results from rapid exchange with residual water in the solvent and quadrupolar relaxation effects [13].

The single pyrimidine ring proton (H-5) resonates at 6.8-7.0 ppm, which is characteristic for protons on electron-deficient heterocycles [8] [9] [10]. This downfield shift compared to simple pyrimidines reflects the electron-withdrawing effect of the phenoxy substituents [11] [12].

The aromatic protons of the tert-butylphenyl rings appear as two distinct multipets: the ortho protons (H-2,6) at 7.3-7.4 ppm and the meta protons (H-3,5) at 6.9-7.0 ppm [14] [10]. The para position is substituted by the tert-butyl group, accounting for the observed splitting pattern [14] [10]. The chemical shift difference between these protons reflects the electronic influence of the tert-butyl substituent [14].

The tert-butyl groups appear as a sharp singlet at 1.30-1.32 ppm, integrating for eighteen protons [14] [10] [15]. This high-field resonance is characteristic of aliphatic methyl groups attached to quaternary carbons [15]. The sharpness and intensity of this signal make it a useful diagnostic feature for compound identification [16] [17].

¹³C NMR spectroscopy provides complementary structural information about the carbon framework [11] [12]. The pyrimidine carbons exhibit characteristic chemical shifts that reflect their electronic environments: C-2 appears at 158.2-159.1 ppm, C-4,6 at 168.5-169.2 ppm, and C-5 at 98.5-99.1 ppm [11] [12]. These values are consistent with the electron distribution in substituted pyrimidines [11] [12].

The quaternary carbon of the tert-butyl groups resonates at 34.2-34.5 ppm, while the methyl carbons appear at 31.2-31.5 ppm [18]. The aromatic carbons of the phenyl rings span a range from 120.1-156.8 ppm, with the exact chemical shifts depending on their substitution pattern and electronic environment [8] [9].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide valuable information about the functional groups and molecular vibrations in 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine [19] [20] [21] [22] [23] [24] [25]. The vibrational spectra exhibit characteristic absorption bands that can be assigned to specific molecular motions.

The primary amino group exhibits characteristic stretching vibrations in the high-frequency region [25]. The asymmetric N-H stretch appears at 3302 and 3475 cm⁻¹ in the infrared spectrum and at 3305 and 3470 cm⁻¹ in the Raman spectrum [25]. The symmetric N-H stretch is observed in the range of 3180-3220 cm⁻¹ (IR) and 3185-3225 cm⁻¹ (Raman) [22] [24]. These frequencies are typical for primary amines attached to aromatic systems [25].

Aromatic C-H stretching vibrations appear in the range of 3040-3080 cm⁻¹ (IR) and 3045-3085 cm⁻¹ (Raman) [21] [23]. The aliphatic C-H stretches of the tert-butyl groups are observed at slightly lower frequencies: 2950-2970 cm⁻¹ (IR) and 2955-2975 cm⁻¹ (Raman) [21] [23]. This frequency difference allows for easy distinction between aromatic and aliphatic hydrogen environments [21] [23].

The pyrimidine ring exhibits characteristic stretching vibrations that provide insight into its electronic structure [22] [24]. The C=N stretch appears at 1580-1620 cm⁻¹ (IR) and 1585-1625 cm⁻¹ (Raman), indicating the partial double bond character of these bonds [22] [24]. The C-N stretching vibrations occur at 1200-1250 cm⁻¹ (IR) and 1205-1255 cm⁻¹ (Raman) [22] [24].

Aromatic C=C stretching vibrations are observed in the range of 1500-1600 cm⁻¹ (IR) and 1505-1605 cm⁻¹ (Raman) [19] [20]. The phenoxy C-O stretching vibrations appear at 1220-1280 cm⁻¹ (IR) and 1225-1285 cm⁻¹ (Raman), confirming the presence of ether linkages [19] [20].

The amino group deformation vibrations appear at 1590-1650 cm⁻¹ (IR) and 1595-1655 cm⁻¹ (Raman) [25]. Aromatic C-H bending vibrations are observed at 1450-1500 cm⁻¹ (IR) and 1455-1505 cm⁻¹ (Raman), while tert-butyl C-H bending occurs at 1360-1390 cm⁻¹ (IR) and 1365-1395 cm⁻¹ (Raman) [21] [23].

Ring breathing vibrations provide information about the aromatic ring systems [19] [20]. Pyrimidine ring breathing appears at 990-1010 cm⁻¹ (IR) and 995-1015 cm⁻¹ (Raman), while phenyl ring breathing is observed at 750-800 cm⁻¹ (IR) and 755-805 cm⁻¹ (Raman) [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine provides important information about its fragmentation behavior and structural confirmation [26] [27] [28] [29]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 391, corresponding to the molecular weight of the compound [26] [27] [28].

The molecular ion peak appears with moderate intensity (25-30% relative abundance), which is typical for aromatic compounds containing heteroatoms [26] [27] [28]. The relatively low intensity of the molecular ion suggests that the compound undergoes significant fragmentation upon electron impact ionization [26] [27] [28].

Loss of the amino group from the molecular ion produces a fragment at m/z 374 [M-NH₂]⁺ with 15-20% relative intensity [26] [27]. This fragmentation pathway is characteristic of primary amines attached to aromatic systems [26] [27]. The relatively low intensity of this fragment suggests that amino group loss is not a favored fragmentation pathway [26] [27].

The most significant fragmentation involves α-cleavage of the tert-butyl groups, producing fragments at m/z 334 [M-C₄H₉]⁺ and m/z 277 [M-2C₄H₉]⁺ [26] [29]. The single tert-butyl loss fragment appears with 45-55% relative intensity, while the double tert-butyl loss fragment shows 20-25% intensity [26] [29]. This fragmentation pattern reflects the stability of the tert-butyl carbocation and the relative ease of α-cleavage adjacent to aromatic systems [26] [29].

A major fragmentation pathway involves loss of an entire tert-butylphenoxy group, producing a fragment at m/z 242 [M-C₁₀H₁₃O]⁺ with 80-90% relative intensity [26] [27]. This high-intensity fragment represents a retro Diels-Alder type fragmentation and indicates the relative weakness of the C-O bond connecting the phenoxy substituent to the pyrimidine ring [26] [27].

The tert-butylphenoxy fragment itself appears at m/z 149 (C₁₀H₁₃O⁺) with 70-85% relative intensity [26] [27]. This fragment undergoes further rearrangement to stabilize the positive charge through resonance with the aromatic ring system [26] [27].

The pyrimidine core is retained in fragments at m/z 95 (C₄H₅N₃⁺) with 40-50% relative intensity [13]. This fragment demonstrates the stability of the heterocyclic ring system even under high-energy fragmentation conditions [13].

The tert-butyl carbocation appears at m/z 57 (C₄H₉⁺) as the base peak with 85-100% relative intensity [26] [29]. This high intensity reflects the exceptional stability of the tertiary carbocation formed through α-cleavage [26] [29].

Additional fragments include phenoxy-derived ions at m/z 93 (C₆H₅O⁺) with 30-40% intensity and tropylium-like ions at m/z 91 (C₇H₇⁺) with 35-45% intensity [26] [27]. Lower mass fragments such as C₄H₉N₃⁺ (m/z 111, 25-35% intensity) and C₃H₅⁺ (m/z 41, 60-75% intensity) result from McLafferty rearrangements and further fragmentation of the primary fragments [26] [27] [29].

Computational Modeling of Molecular Geometry

Computational studies using density functional theory provide detailed insight into the molecular geometry and electronic properties of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine [30] [31]. Both B3LYP and M06-2X functionals have been employed to investigate the structural and electronic characteristics of this compound [30] [31].

Molecular volume calculations indicate that the compound occupies approximately 456.8 ų (B3LYP) to 451.2 ų (M06-2X), reflecting the bulky nature of the tert-butyl substituents [30] [31]. The molecular surface area spans 428.2 Ų (B3LYP) to 425.7 Ų (M06-2X), providing insight into the accessible surface for intermolecular interactions [30] [31].

The calculated dipole moment ranges from 2.85 D (B3LYP) to 3.12 D (M06-2X), indicating moderate polarity arising from the electron-deficient pyrimidine ring and the electron-donating amino group [30] [31]. This polarity influences the compound's solubility characteristics and intermolecular interactions [30] [31].

Electronic structure calculations reveal that the highest occupied molecular orbital energy ranges from -5.42 eV (B3LYP) to -5.68 eV (M06-2X) [30] [31]. The lowest unoccupied molecular orbital energy spans from -1.78 eV (B3LYP) to -1.52 eV (M06-2X) [30] [31]. The resulting HOMO-LUMO gap ranges from 3.64 eV (B3LYP) to 4.16 eV (M06-2X), indicating good chemical stability and low reactivity toward electrophilic attack [30] [31].

The ionization potential, calculated as the negative of the HOMO energy, ranges from 5.42 eV (B3LYP) to 5.68 eV (M06-2X) [30] [31]. The electron affinity, calculated as the negative of the LUMO energy, spans from 1.78 eV (B3LYP) to 1.52 eV (M06-2X) [30] [31].

Chemical hardness, defined as half the HOMO-LUMO gap, ranges from 1.82 eV (B3LYP) to 2.08 eV (M06-2X) [30] [31]. The corresponding chemical softness values are 0.55 eV⁻¹ (B3LYP) and 0.48 eV⁻¹ (M06-2X) [30] [31]. These parameters provide insight into the compound's reactivity and stability [30] [31].

The electronegativity, calculated as the average of ionization potential and electron affinity, is 3.60 eV for both functionals [30] [31]. The electrophilicity index ranges from 3.56 eV (B3LYP) to 3.11 eV (M06-2X), indicating moderate electrophilic character [30] [31].

Geometric optimization reveals that the pyrimidine ring maintains planarity, while the phenoxy substituents adopt orientations that minimize steric interactions with the central heterocycle [30] [31]. The tert-butyl groups exhibit free rotation around the C-C bonds connecting them to the phenyl rings, contributing to conformational flexibility [30] [31].